1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
Overview
Description
1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate, also known as NBMPR, is a potent inhibitor of nucleoside transporters. This chemical compound has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Mechanism of Action
1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate acts as a competitive inhibitor of nucleoside transporters, specifically the equilibrative nucleoside transporter 1 (ENT1) and concentrative nucleoside transporter 1 (CNT1). By binding to these transporters, this compound prevents the uptake of nucleosides into cells, leading to a decrease in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the growth of tumors in animal models. However, it is important to note that this compound may also affect normal cells, leading to potential side effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its potency as an inhibitor of nucleoside transporters. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation is that this compound may also affect normal cells, making it important to carefully consider dosages and potential side effects.
Future Directions
There are several potential future directions for research involving 1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate. One area of interest is the development of more specific and potent inhibitors of nucleoside transporters. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound. Finally, this compound may have applications in other areas of research, such as neuroscience and infectious diseases.
Scientific Research Applications
1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the transport of nucleosides, which are essential for DNA synthesis and cell proliferation. This inhibition can lead to a decrease in cell growth and division, making this compound a potential candidate for cancer treatment.
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S.C2H2O4/c1-15-4-2-3-5-16(15)14-19-10-12-20(13-11-19)26(24,25)18-8-6-17(7-9-18)21(22)23;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYIHMTYSAKNCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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